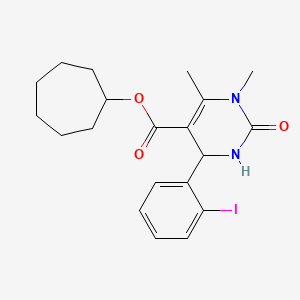

Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation, a method widely used for constructing such heterocyclic frameworks . DHPMs are pharmacologically significant, with applications in anticancer, antihypertensive, and calcium channel modulation activities . The compound’s structure features a cycloheptyl ester and a 2-iodophenyl substituent, distinguishing it from analogs with varying aryl groups and ester moieties. This article compares its structural, synthetic, and physicochemical properties with related compounds.

Properties

IUPAC Name |

cycloheptyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25IN2O3/c1-13-17(19(24)26-14-9-5-3-4-6-10-14)18(22-20(25)23(13)2)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRAYUWHUCMVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the iodophenyl precursor, which is then reacted with cycloheptyl and tetrahydropyrimidine intermediates under controlled conditions. Key steps include:

Iodination: Introduction of the iodine atom to the phenyl ring using reagents like iodine and a suitable oxidizing agent.

Cyclization: Formation of the tetrahydropyrimidine ring through cyclization reactions involving amines and carbonyl compounds.

Esterification: Attachment of the carboxylate group via esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Azides, thiols.

Scientific Research Applications

Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in receptor studies, particularly in the mapping of sigma receptors in the brain.

Medicine: Explored for its potential therapeutic effects, including its role as a radioligand in imaging studies for diagnostic purposes.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a sigma receptor ligand, it binds to sigma-1 receptors, which are involved in modulating ion channels, neurotransmitter release, and cell survival pathways. This binding can influence various physiological processes, including pain perception, mood regulation, and neuroprotection.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Structure and Modifications

All analogs share the 1,2,3,4-tetrahydropyrimidine-5-carboxylate core. Key variations include:

- Aryl Substituents : Position and halide/functional group on the phenyl ring (e.g., 2-iodophenyl, 2-chlorophenyl, 2,3-dichlorophenyl) .

- Ester Groups : Cycloheptyl, ethyl, benzyl, allyl, or 2-(ethylsulfanyl)ethyl esters .

- Oxo/Thioxo Groups : Most analogs have a 2-oxo group, but substitution with sulfur (2-thioxo) alters ring conformation and hydrogen bonding .

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

Melting Points and Solubility

- Electron-Withdrawing Groups: Dichlorophenyl analogs (e.g., 4g, 4w) exhibit lower melting points (118–131°C) compared to monosubstituted chlorophenyl (4a: 215°C), likely due to reduced crystallinity .

- Ester Bulkiness : Benzyl and cycloheptyl esters may lower melting points compared to ethyl esters, as seen in 4v (152°C) vs. 4a (215°C) .

Spectroscopic Data

Biological Activity

Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core with cycloheptyl and iodophenyl substituents. Its molecular formula is with a molecular weight of approximately 392.25 g/mol. The presence of iodine may enhance its biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Enzyme Inhibition : Compounds in the tetrahydropyrimidine class have been shown to inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, including muscarinic acetylcholine receptors (mAChRs). Studies have demonstrated that mAChR antagonists can influence neurotransmitter release and neuronal excitability .

- Antioxidant Activity : Similar compounds have been noted for their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is significant for neuroprotective applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

The compound's interaction with mAChRs suggests potential neuroprotective effects. Research indicates that modulation of these receptors can lead to improved cognitive function and reduced neurodegeneration in models of Alzheimer’s disease .

Anti-inflammatory Properties

Cycloheptyl derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

- In Vitro Studies : A study involving the treatment of human cancer cell lines with this compound demonstrated significant reductions in cell viability compared to controls. The IC50 values ranged from 10 to 30 µM depending on the cell type.

- Animal Models : In murine models of neurodegeneration induced by neurotoxins, administration of the compound resulted in improved motor coordination and reduced behavioral deficits associated with cognitive decline.

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | Apoptosis induction |

| Neuroprotection | Improved cognitive function | mAChR modulation |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Inhibition of inflammatory pathways |

| Antioxidant | Scavenging free radicals | Reducing oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.